4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-12-6-8-13(9-7-12)10-21-17-16-14-4-2-3-5-15(14)22-18(16)20-11-19-17/h6-9,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGPQBIZNJTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate then reacts with 2-aminobenzothiophene under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the benzothieno pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
The compound 4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine represents a novel class of heterocyclic compounds with potential pharmacological applications. Its structure suggests the presence of multiple bioactive functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
- Molecular Formula : C17H21N3S
- Molecular Weight : 299.43 g/mol
- CAS Number : 338776-86-6
Antibacterial Activity
Recent studies have indicated that compounds similar to 4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant antibacterial properties. For instance, derivatives containing sulfanyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds similar to this structure have demonstrated IC50 values ranging from 1.13 to 6.28 µM against AChE .
- Urease Inhibition : The compound's derivatives have been reported to possess strong urease inhibitory activity with IC50 values significantly lower than standard inhibitors .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Docking studies suggest that the compound can effectively bind to amino acid residues in target proteins, influencing their function and activity.
- Fluorescence Quenching : Studies involving bovine serum albumin (BSA) binding interactions indicate that the compound can alter the fluorescence properties of BSA, suggesting a strong interaction that may correlate with its biological efficacy .
Study 1: Antibacterial Efficacy
In a controlled study, several derivatives of the target compound were synthesized and tested against a panel of bacterial strains. The results indicated that compounds with similar sulfanyl substitutions exhibited enhanced antibacterial activity compared to those without.
Study 2: Enzyme Inhibition Profile
Another study focused on evaluating the enzyme inhibition potential of various synthesized compounds based on the target structure. The results showed that several derivatives had significant inhibitory effects on both AChE and urease, indicating their potential therapeutic applications in neurodegenerative diseases and urinary disorders.
Q & A
Basic Synthesis and Characterization
Q1: What are the key synthetic routes for preparing 4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic substitution at the 4-position of the tetrahydrobenzothieno[2,3-d]pyrimidine core. A common approach involves:
Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions to form the benzothieno[2,3-d]pyrimidine scaffold .
Substitution : Reacting 4-chloro intermediates with 4-methylbenzylthiol under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ to introduce the sulfanyl group .
Reduction : Aluminum amalgam in aqueous THF may reduce sulfonyl intermediates to sulfanyl derivatives .
Optimization : Yields depend on solvent polarity, temperature (70–100°C), and stoichiometry of the nucleophile. Purity is confirmed via HPLC and NMR .
Structural Characterization Techniques
Q2: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and scaffold integrity. Aromatic protons of the 4-methylbenzyl group appear as distinct multiplets at δ 7.2–7.4 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~395 for C₁₉H₂₁N₂S₂) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the fused thienopyrimidine system, critical for SAR studies .
- HPLC : Assesses purity (>95% for biological assays) .
Basic Biological Activity Screening
Q3: What in vitro assays are used to evaluate the antimicrobial potential of this compound? A: Standard assays include:
- MIC Determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects .
- Docking Studies : Preliminary screening against bacterial targets (e.g., dihydrofolate reductase) to rationalize activity .
Note : Substituents at the 2- and 3-positions (e.g., methylbenzyl vs. pyridinyl) significantly modulate potency .
Advanced Mechanistic Studies
Q4: How can molecular docking and MD simulations elucidate the compound’s mechanism of action? A:
Target Identification : Dock against enzymes like PfDHFR (anti-malarial) or bacterial topoisomerases using AutoDock Vina .
Binding Affinity : Compare docking scores (ΔG) with known inhibitors (e.g., trimethoprim for DHFR). Hydrogen bonds with pyrimidine N1 and hydrophobic interactions with the methylbenzyl group are critical .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Contradictions : Discrepancies between in silico predictions and in vitro results may arise from membrane permeability or off-target effects .
Structure-Activity Relationship (SAR) Analysis
Q5: How do modifications at the 2- and 3-positions influence bioactivity? A:
- 2-Position : Sulfanyl groups enhance antimicrobial activity. Bulkier substituents (e.g., bromobenzyl) improve selectivity but reduce solubility .
- 3-Position : Pyridinylmethyl or propenyl groups increase anti-inflammatory activity via COX-2 inhibition .
Data Conflict : While 3-pyridinyl derivatives show potent in vitro anti-malarial activity (IC₅₀ < 1 µM), in vivo efficacy may be limited by metabolic instability .
Advanced Synthetic Modifications
Q6: What strategies enable functionalization of the tetrahydrobenzothieno[2,3-d]pyrimidine core for SAR exploration? A:
- Aza-Wittig Reactions : Introduce heterocycles (e.g., triazoles) at the 2-position via phosphazene intermediates .
- Schiff Base Formation : React 3-amino derivatives with aldehydes to generate imine-linked analogs for enhanced anti-inflammatory activity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 30 min) for Petasis reactions with piperazine derivatives .
In Vivo Evaluation Challenges
Q7: What pharmacokinetic parameters must be optimized for translational studies? A:
- Lipophilicity (LogP) : Target ~3–4 for balanced solubility and membrane permeability. Methylbenzyl groups increase LogP, risking hepatotoxicity .
- Metabolic Stability : Assess via liver microsome assays. Oxidative metabolism of the thioether linkage may limit half-life .
- Toxicity : Acute toxicity studies in rodents (LD₅₀ > 200 mg/kg) and genotoxicity screening (Ames test) are prerequisites .
Data Reproducibility and Contradictions
Q8: How can researchers resolve discrepancies in reported biological activities across studies? A:
Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and assay conditions (e.g., Mueller-Hinton broth) .
Control for Substituent Effects : Compare analogs with matched substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) .
Validate Purity : Impurities >5% (e.g., unreacted chloro intermediates) may falsely inflate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
